1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine - 1017783-02-6

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Catalog Number: EVT-1709445
CAS Number: 1017783-02-6
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a kinase inhibitor that was synthesized via a three-step procedure involving a Buchwald-Hartwig arylamination and a regioselective nucleophilic aromatic substitution []. It was evaluated for its inhibitory potency against kinases with a cysteine residue in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2 [].

Compound Description: NT-0249 is a potent and selective inhibitor of the NLRP3 inflammasome []. It has shown efficacy in reducing inflammatory biomarkers in a mouse model of cryopyrin-associated periodic syndrome (CAPS) [].

Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of EGFR mutants, exhibiting high potency and specificity for double mutants containing the T790M mutation []. This compound demonstrates minimal activity against wild-type EGFR [].

Compound Description: PF-06747775 is an irreversible inhibitor of oncogenic EGFR mutants, demonstrating potent activity against mutations such as exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del []. This compound displays selectivity over wild-type EGFR and exhibits desirable ADME properties [].

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently under evaluation in phase 2 clinical studies for the treatment of Cushing's syndrome []. Its development aimed to address the side effect profile associated with the non-selective GR antagonist mifepristone [].

Compound Description: AMG 337 is a potent and selective inhibitor of the MET receptor tyrosine kinase []. It demonstrates nanomolar inhibition of MET kinase activity, favorable preclinical pharmacokinetics, significant inhibition of MET phosphorylation in vivo, and robust tumor growth inhibition in MET-dependent tumor models [].

Compound Description: GDC-0994 is an orally bioavailable, small-molecule inhibitor that selectively targets ERK1/2 kinase activity []. It is currently in early clinical development for the treatment of cancers driven by the RAS/RAF/MEK/ERK signaling pathway [].

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. It displays favorable CNS multiparameter optimization (CNS MPO) scores and pharmacokinetic properties []. In preclinical studies, it increased cerebrospinal fluid (CSF) glycine levels in rats [].

Compound Description: MK-8033 is a specific, dual inhibitor of c-Met and Ron kinases, exhibiting preferential binding to the activated kinase conformation []. It has demonstrated complete tumor growth inhibition in a subcutaneous xenograft model using the c-Met amplified GTL-16 cell line [].

Compound Description: LF is a newly developed fluorinated pyrazolyl-substituted nitronyl nitroxide radical []. This ligand was used to synthesize various heterospin complexes with transition metals like Mn, Co, Ni, and Cu []. The magnetic properties of these complexes were studied, revealing strong antiferromagnetic coupling between the metal ions and the directly coordinated radicals in most cases [].

Compound Description: This compound is investigated for its potential use in combination therapies for cancer [, ]. Proposed treatment strategies involve its combination with other anti-cancer agents or radiation therapy [, ].

Compound Description: LQFM192 is a piperazine derivative that exhibits anxiolytic-like and antidepressant-like activities in preclinical studies []. Its mechanism of action involves interactions with the serotonergic system and the benzodiazepine site of the GABA-A receptor [].

Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to earlier Akt inhibitors [, ]. It exhibits promising kinase selectivity, good pharmacokinetic properties, and excellent anticancer activity in vitro [, ].

Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor that exhibits good preclinical pharmacokinetics and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib []. This compound holds promise for treating non-small cell lung cancer (NSCLC), particularly in cases of resistance to EGFR inhibitors [].

Compound Description: [¹¹C]MG2-1812 is a new positron emission tomography (PET) ligand developed for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain []. It displays high potency and selectivity for mGlu2, favorable lipophilicity, and specific binding to mGlu2 in in vitro and in vivo studies [].

Compound Description: LQFM032 is a novel compound exhibiting anxiolytic-like activity in various behavioral tests []. Its mechanism of action involves both the benzodiazepine and nicotinic acetylcholine receptor pathways []. Importantly, LQFM032 does not appear to impair memory function [].

Properties

CAS Number

1017783-02-6

Product Name

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

IUPAC Name

1-(1-methylpyrazol-4-yl)propan-2-amine

Molecular Formula

C7H13N3

Molecular Weight

139.2 g/mol

InChI

InChI=1S/C7H13N3/c1-6(8)3-7-4-9-10(2)5-7/h4-6H,3,8H2,1-2H3

InChI Key

UECWYYHRNMAMOT-UHFFFAOYSA-N

SMILES

CC(CC1=CN(N=C1)C)N

Canonical SMILES

CC(CC1=CN(N=C1)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.